4-Chlorosulfonylcinnamic acid 4-Chlorosulfonylcinnamic acid
Brand Name: Vulcanchem
CAS No.: 17641-30-4
VCID: VC20750077
InChI: InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
SMILES: C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl
Molecular Formula: C₉H₇ClO₄S
Molecular Weight: 246.67 g/mol

4-Chlorosulfonylcinnamic acid

CAS No.: 17641-30-4

Cat. No.: VC20750077

Molecular Formula: C₉H₇ClO₄S

Molecular Weight: 246.67 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorosulfonylcinnamic acid - 17641-30-4

CAS No. 17641-30-4
Molecular Formula C₉H₇ClO₄S
Molecular Weight 246.67 g/mol
IUPAC Name (E)-3-(4-chlorosulfonylphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Standard InChI Key ZGGPGWYMMZNPOY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl
Canonical SMILES C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl

4-Chlorosulfonylcinnamic acid is a synthetic cinnamic acid derivative characterized by a chlorosulfonyl group (-SO₂Cl) attached to the para position of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis and exhibits potential pharmacological applications. Below is a structured analysis of its chemical properties, synthesis, and research findings.

Key Structural Attributes:

  • A cinnamic acid backbone with a trans (E) configuration.

  • A chlorosulfonyl (-SO₂Cl) substituent at the 4-position of the phenyl ring.

  • High polarity due to the sulfonyl and carboxylic acid functional groups.

PropertyValue/DescriptionSource
Melting PointNot explicitly reported
SolubilitySoluble in dilute aqueous NaOH
StabilityHydrolyzes to sulfonic acid in water

Synthesis and Modification

A one-pot synthesis method enables efficient production of 4-chlorosulfonylcinnamic acid derivatives. The process involves:

  • Reduction: Treatment of 4-chlorosulfonylcinnamic acid with stannous chloride dihydrate (SnCl₂·2H₂O) in HCl generates 4-thiocinnamic acid.

  • Alkylation/Arylation: Reaction with alkyl or activated aryl halides (e.g., methyl iodide, benzyl bromide) in aqueous NaOH yields trans-4-alkyl/arylthio-cinnamic acids.

Representative Reaction Conditions and Yields:

EntryHalideTemperatureTime (h)Yield (%)Product
1Methyl iodideRT2854-Methylthiocinnamic acid
2Benzyl bromide90°C2784-Benzylthiocinnamic acid
34-Nitrobenzyl chloride70°C2724-(4-Nitrobenzylthio)cinnamic acid

Data sourced from Zhang et al. (2008)

This method avoids disulfide formation and operates in an aqueous medium, enhancing sustainability .

Pharmacological and Biological Research

4-Chlorosulfonylcinnamic acid derivatives demonstrate synergistic antibacterial effects against antibiotic-resistant Enterococcus spp. strains:

Key Findings:

  • Synergy with Antibiotics:

    • Reduces minimum inhibitory concentration (MIC) of antibiotics by 800–10,000-fold for HLAR (high-level aminoglycoside-resistant) strains.

    • Reduces MIC by 8–10,000-fold for VRE (vancomycin-resistant Enterococcus) strains .

  • Standalone Activity:

    • MIC values decrease 2–16-fold for HLAR and 2–32-fold for VRE when combined with antibiotics .

Mechanism:

Derivatives disrupt biofilm formation and enhance membrane permeability, potentiating existing antibiotics .

Applications in Organic Synthesis

4-Chlorosulfonylcinnamic acid is a precursor for:

  • Sulfide Derivatives: Trans-4-alkyl/arylthio-cinnamic acids, used in medicinal chemistry .

  • Vinyl Bromides: Bromodecarboxylation produces trans-β-arylvinyl bromides, intermediates in cross-coupling reactions .

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